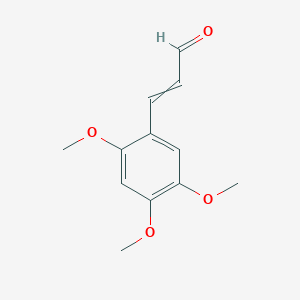
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of an indane core with a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indane or its derivatives.
Hydroxylation: The indane core is hydroxylated at the 5-position using reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) in the presence of a suitable catalyst.
Carboxylation: The hydroxylated indane is then subjected to carboxylation at the 2-position using carbon dioxide (CO₂) under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified using methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in tetrahydrofuran (THF).
Major Products:
Oxidation: 5-Oxoindane-2-carboxylate.
Reduction: 5-Hydroxyindane-2-methanol.
Substitution: 5-Chloroindane-2-carboxylate, 5-Bromoindane-2-carboxylate.
科学研究应用
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized indane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.
相似化合物的比较
Methyl 5-Hydroxyindole-2-carboxylate: Similar structure but with an indole core instead of indane.
Ethyl 5-Hydroxyindane-2-carboxylate: Similar structure but with an ethyl ester group instead of methyl.
5-Hydroxyindane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester.
Uniqueness: methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI 键 |
YIHFTASGYLUZRL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)






